Heteroclitin B
Beschreibung
Eigenschaften
Molekularformel |
C28H34O8 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m1/s1 |
InChI-Schlüssel |
PZUDCPSZWPLXKT-UKAZLUAFSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Spectroscopic Data for Heteroclitin B: A Comprehensive Search and Analysis
Despite a thorough and extensive search of scientific literature and chemical databases, no spectroscopic data (NMR, MS, IR) for a compound specifically named "Heteroclitin B" could be located. This suggests that "this compound" may not be a formally identified and published natural product, or it could be referred to by an alternative name that is not publicly documented.
The investigation into the chemical constituents of the plant Kadsura heteroclita, from which "Heteroclitin" lignans (B1203133) are derived, reveals a rich and diverse array of related compounds. Numerous studies have detailed the isolation and structural elucidation of various Heteroclitins, including Heteroclitin A, C, D, E, G, H, I, J, R, and S. However, "this compound" is conspicuously absent from these reports.
This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a core technical resource on the spectroscopic properties of this compound. The core requirements included tabulated quantitative data, detailed experimental protocols, and visualizations of workflows. Regrettably, the foundational prerequisite—the existence of public data for this compound—could not be met.
Findings from the Literature Search
Our multi-faceted search strategy encompassed broad reviews of the chemical constituents of the Kadsura genus, as well as specific queries for "this compound" and its potential spectroscopic data. The search consistently yielded information on other lignans and triterpenoids isolated from Kadsura heteroclita.
Several comprehensive reviews and phytochemical studies have cataloged the numerous compounds extracted from this plant. These publications provide a wealth of spectroscopic information for other members of the Heteroclitin family, but none mention "this compound".
It is plausible that the query for "this compound" may contain a typographical error. Researchers interested in the spectroscopic data of lignans from Kadsura heteroclita are encouraged to review the available data for the other documented Heteroclitin compounds.
Proposed Workflow for Spectroscopic Data Acquisition
In the absence of existing data, a logical workflow for the isolation and characterization of a novel compound like "this compound" would follow a standard natural product chemistry protocol. This process is visualized in the diagram below.
Conclusion
While the initial goal of providing a detailed technical guide on the spectroscopic data of this compound could not be achieved due to the unavailability of public data, this report underscores the importance of precise nomenclature in scientific research. The extensive family of Heteroclitin lignans from Kadsura heteroclita remains a promising area for natural product chemistry and drug discovery. Researchers are directed to the existing body of literature on the known Heteroclitin compounds for relevant spectroscopic information. Should "this compound" be identified and characterized in future studies, a comprehensive guide will be developed.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of Heteroclitin B and its related lignans (B1203133), a class of natural products with significant therapeutic potential. Sourced from the stems of Kadsura heteroclita, these dibenzocyclooctadiene lignans have demonstrated a range of biological activities, including anti-HIV, cytotoxic, and anti-inflammatory effects. This document consolidates the current scientific literature, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and drug development.
Isolation and Structural Elucidation
This compound and its analogues are predominantly isolated from the plant Kadsura heteroclita (Schisandraceae). The isolation process typically involves extraction from the dried and pulverized plant material, followed by chromatographic separation.
General Extraction and Isolation Protocol
A common procedure for the isolation of these lignans is as follows:
-
Extraction: The dried stems of Kadsura heteroclita are pulverized and extracted with a non-polar solvent such as cyclohexane. Sonication is often employed to enhance the extraction efficiency. The extraction is typically repeated multiple times to ensure a comprehensive yield.[1]
-
Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator.[1]
-
Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques for the separation and purification of individual lignans. This often starts with normal-phase flash chromatography using a silica (B1680970) gel column and a gradient elution system of ethyl acetate (B1210297) and petroleum ether.[1]
-
Fine Purification: Further purification is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[2]
-
Structural Identification: The structures of the isolated lignans, including this compound and its relatives, are elucidated using a combination of spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Circular Dichroism (CD).[2][3][4][5]
Biological Activities and Quantitative Data
This compound and related lignans exhibit a variety of biological activities. The following tables summarize the available quantitative data for some of these compounds.
| Compound | Biological Activity | Cell Line/Target | IC50 / EC50 | Therapeutic Index (TI) | Reference |
| Kadheterin A | Cytotoxicity | HL-60 | 14.59 µM | - | [4] |
| Compound 6 | Anti-HIV | - | 1.6 µg/mL | 52.9 | [3][6] |
| Compound 12 | Anti-HIV | - | 1.4 µg/mL | 65.9 | [3][6] |
Note: "Compound 6" and "Compound 12" are as designated in the cited literature.
Synthesis of Related Lignans
The chemical synthesis of complex lignans like Heteroclitin J has been achieved through innovative methods such as redox-neutral photocatalysis. This approach mimics the proposed biosynthetic pathways involving oxidative radical cyclizations.
General Synthetic Approach for Heteroclitin J
A reported synthesis of Heteroclitin J involves the following key steps:
-
Starting Material: A biaryl precursor is prepared.
-
Radical Spirocyclization: A redox-neutral photocatalytic reaction is employed to induce a radical spirocyclization, transforming the biaryl into a spirocyclic cyclohexadienone. This reaction demonstrates the addition of a nucleophilic radical to an electron-rich arene.[7]
-
Termination and Elaboration: The reaction is terminated to form the core structure of Heteroclitin J.[7]
Known Heteroclitin Analogues and Related Lignans
A significant number of Heteroclitin analogues and other dibenzocyclooctadiene lignans have been isolated from Kadsura heteroclita. These include:
-
Heteroclitin D[5]
-
Heteroclitin G[8]
-
Heteroclitin H[5]
-
Heteroclitin I and J[3]
-
Heteroclitin P and Q[4]
-
Heteroclitin R and S[2]
-
Kadheterins A-H[4]
-
Interiorin and Interiorin B[5]
-
Neokasuranin[5]
-
Interiotherin C[5]
-
Gomisin J[5]
-
(+)-Anwulignan[5]
Signaling Pathways and Mechanisms of Action
Lignans, as a class of compounds, are known to exert their biological effects through the modulation of various signaling pathways, particularly those related to inflammation and oxidative stress. While the specific pathways for this compound are still under investigation, the general mechanisms for related lignans provide valuable insights.
Anti-inflammatory and Antioxidant Mechanisms
Lignans have been shown to possess both anti-inflammatory and antioxidant properties, often acting on interconnected pathways.[9][10] Key molecular targets include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Lignans can inhibit the NF-κB signaling pathway, which is a central regulator of inflammation. This inhibition leads to a decrease in the production of pro-inflammatory mediators.[11]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): Lignans can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response. Activated Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.[11]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Some lignans have been shown to inhibit components of the MAPK pathway, such as JNK and p38, which are involved in inflammatory responses.[10]
The interplay between these pathways is crucial for the overall therapeutic effect of lignans. For instance, the activation of Nrf2 can negatively regulate the NF-κB pathway, thus contributing to the anti-inflammatory effects.[11]
References
- 1. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compounds from Kadsura heteroclita and related anti-HIV activity [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: A Protocol for the Isolation of Heteroclitin B from Kadsura heteroclita
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kadsura heteroclita (Roxb.) Craib, a plant from the Schisandraceae family, is a rich source of bioactive lignans (B1203133) and triterpenoids.[1] Among these, Heteroclitin B, a dibenzocyclooctadiene lignan, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from the stems of Kadsura heteroclita. The methodology is based on established phytochemical techniques for the separation of lignans from this plant species, including solvent extraction and multi-step chromatography.
Experimental Protocols
1. Plant Material Collection and Preparation
The stems of Kadsura heteroclita should be collected and authenticated by a qualified botanist. The plant material is then washed, dried in a shaded and well-ventilated area, and pulverized into a coarse powder to increase the surface area for efficient extraction.
2. Extraction
The powdered plant material is subjected to solvent extraction to isolate the desired chemical constituents.
-
Materials:
-
Dried, powdered stems of Kadsura heteroclita
-
Dichloromethane (B109758) (CH₂Cl₂) or Cyclohexane
-
Sonicator
-
Rotary evaporator
-
Filter paper
-
-
Procedure:
-
Weigh the powdered plant material.
-
Suspend the powder in a suitable solvent (e.g., dichloromethane or cyclohexane) in a ratio of 1:10 (w/v).
-
Perform sonication for 30-60 minutes at a controlled temperature (e.g., 40°C) to enhance extraction efficiency.[2]
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
3. Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract. This typically involves a combination of normal-phase and size-exclusion chromatography, followed by a final purification step using high-performance liquid chromatography (HPLC).
3.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
-
Materials:
-
Silica gel (100-200 mesh)
-
Glass column
-
Hexane (B92381), Ethyl Acetate (EtOAc)
-
Fraction collector
-
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. The fractions containing lignans, which are typically of medium polarity, are selected for the next purification step.
-
3.2. Sephadex LH-20 Column Chromatography (Size-Exclusion)
-
Materials:
-
Sephadex LH-20
-
Methanol (MeOH) or a mixture of Dichloromethane and Methanol (1:1)
-
Glass column
-
-
Procedure:
-
Swell the Sephadex LH-20 gel in the chosen solvent and pack it into a column.
-
Dissolve the selected fractions from the silica gel column in a small volume of the mobile phase and apply to the Sephadex column.
-
Elute the column isocratically with the same solvent.
-
Collect fractions and monitor by TLC. This step helps in separating compounds based on their molecular size and can effectively remove pigments and other impurities.[3][4]
-
3.3. Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Materials:
-
Semi-preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (B52724) (ACN) and Water (HPLC grade)
-
-
Procedure:
-
Dissolve the further purified fraction in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Elute with an isocratic or gradient mixture of acetonitrile and water. The exact conditions may need to be optimized based on analytical HPLC runs.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
4. Structure Elucidation and Purity Assessment
The identity and purity of the isolated this compound should be confirmed using modern spectroscopic and analytical techniques.
-
Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural confirmation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >98% is generally considered acceptable for biological assays.
-
Data Presentation
The following table summarizes the expected quantitative data from a typical isolation process, based on the isolation of a similar lignan, Heteroclitin D.[2]
| Parameter | Value |
| Starting Plant Material (Dried Stems) | 270 g |
| Crude Extract Yield | 4.86 g |
| Final Yield of Pure Compound | ~10 mg |
| Purity (by HPLC) | >98% |
Note: The final yield of this compound may vary depending on the specific batch of plant material and the efficiency of the isolation process.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the multi-step process for the isolation of this compound.
Signaling Pathway (Placeholder)
While a specific signaling pathway for this compound is not detailed in the provided search results, many lignans from Kadsura heteroclita have been investigated for their anti-inflammatory and anti-cancer activities.[1] A generalized diagram representing a potential mechanism of action is provided below for illustrative purposes.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. A review of the phytochemistry and pharmacology of Kadsura heteroclita, an important plant in Tujia ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Chemical constituents from roots of Kadsura heteroclita] [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
Application Notes and Protocols for Evaluating Heteroclitin B Cytotoxicity
Introduction
Heteroclitin B is a lignan (B3055560) compound isolated from the stems of Kadsura heteroclita.[1] While research has indicated its potential as an anti-HIV agent, its cytotoxic effects on cancer cells and the underlying mechanisms are still under investigation.[1] Evaluating the cytotoxicity of novel compounds like this compound is a critical step in the drug discovery process. This document provides detailed protocols for assessing the cytotoxic effects of this compound on a selected cancer cell line using three common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V/PI apoptosis assay for determining the mode of cell death.
Materials and Reagents
-
Cell Line: Human cervical cancer cell line (HeLa) or human breast cancer cell line (MCF-7)
-
This compound: Stock solution prepared in DMSO (Dimethyl sulfoxide)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in PBS[2]
-
MTT Solubilization Solution: e.g., 10% SDS in 0.01 M HCl[3]
-
LDH Cytotoxicity Assay Kit: Commercially available kit (e.g., from Promega, Thermo Fisher Scientific, or Dojindo)
-
Annexin V-FITC Apoptosis Detection Kit: Commercially available kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
96-well and 6-well tissue culture plates
-
CO2 Incubator: 37°C, 5% CO2
-
Microplate Reader
-
Flow Cytometer
Experimental Workflow
The overall workflow for evaluating the cytotoxicity of this compound is depicted below.
Caption: Workflow for assessing this compound cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| ... |
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of cytotoxicity.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, including controls for maximum LDH release (lysed cells) and spontaneous LDH release (untreated cells) as per the kit's instructions:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Data Presentation:
| This compound Conc. (µM) | Absorbance (490 nm) - Replicate 1 | Absorbance (490 nm) - Replicate 2 | Absorbance (490 nm) - Replicate 3 | Average Absorbance | % Cytotoxicity |
| 0 (Spontaneous Release) | 0 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Maximum Release | 100 | ||||
| ... |
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a DNA stain that enters cells with compromised membranes, indicating late apoptosis or necrosis.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation:
| This compound Conc. (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Total Apoptotic Cells |
| 0 (Vehicle Control) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| ... |
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the common mechanisms of action for natural anti-cancer compounds, a plausible hypothesis is that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Conclusion
These protocols provide a comprehensive framework for the initial cytotoxic evaluation of this compound. The data generated will help determine the compound's potency (IC50 value) and its primary mechanism of inducing cell death. Further studies can then be designed to elucidate the specific molecular targets and signaling pathways involved in this compound's anti-cancer activity.
References
Application Notes and Protocols for Assessing the Mechanism of Action of Heteroclitin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heteroclitin B is a lignan (B3055560) isolated from the plant Kadsura heteroclita.[1][2] Compounds from this plant have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1][2] Elucidating the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive framework and detailed protocols for investigating its biological effects and molecular targets. The proposed methodologies cover initial screening for bioactivity to in-depth analysis of cellular signaling pathways.
Section 1: Initial Bioactivity Screening
The first step in characterizing a novel compound is to determine its primary biological effects. Based on the activities of related compounds from Kadsura heteroclita, initial screening of this compound should focus on its anti-proliferative and anti-inflammatory potential.
Anti-Proliferative Activity
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Table 1. Anti-proliferative Activity of this compound (Hypothetical Data)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | 15.2 |
| A549 | 48 | 25.8 |
| HCT116 | 48 | 18.5 |
Anti-Inflammatory Activity
Objective: To assess the ability of this compound to suppress inflammatory responses in vitro.
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated positive control.
Data Presentation: Table 2. Anti-inflammatory Activity of this compound (Hypothetical Data)
| Concentration (µM) | NO Inhibition (%) |
| 1 | 12.5 |
| 10 | 45.2 |
| 50 | 88.9 |
Section 2: Elucidating the Mechanism of Action
Once initial bioactivity is confirmed, the next phase involves investigating the underlying molecular mechanisms. This includes studying the compound's effect on key cellular processes like apoptosis and identifying the signaling pathways it modulates.
Apoptosis Induction
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat the selected cancer cell line (e.g., MCF-7) with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol: Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Use a corresponding secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation: Table 3. Effect of this compound on Apoptosis Markers (Hypothetical Data)
| Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| Cleaved Caspase-3 | This compound (15 µM) | 3.5 |
| Bcl-2 | This compound (15 µM) | 0.4 |
| Bax | This compound (15 µM) | 2.8 |
Signaling Pathway Analysis
Objective: To identify the key signaling pathways modulated by this compound that are responsible for its observed biological effects. Given the common roles of NF-κB and MAPK pathways in inflammation and cancer, these are logical starting points.[3]
Protocol: Luciferase Reporter Assay for NF-κB Activity
-
Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the fold change in NF-κB activity.
Protocol: Western Blot for MAPK Pathway Activation
-
Cell Treatment: Treat cells with this compound for various time points.
-
Protein Extraction and Western Blot: Perform western blotting as described previously.
-
Immunoblotting: Probe for phosphorylated and total forms of key MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Data Analysis: Determine the ratio of phosphorylated to total protein to assess pathway activation.
Data Presentation: Table 4. Effect of this compound on Signaling Pathway Activation (Hypothetical Data)
| Pathway Component | Treatment | Phosphorylation Status (Fold Change vs. Control) |
| NF-κB (p65) | This compound + TNF-α | 0.3 |
| ERK | This compound | 0.6 |
| JNK | This compound | 2.1 |
| p38 | This compound | 1.8 |
Section 3: Visualizing Workflows and Pathways
Diagrams
Caption: Experimental workflow for assessing this compound's mechanism of action.
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
Conclusion
These application notes provide a structured approach for the systematic evaluation of this compound's mechanism of action. By following these protocols, researchers can effectively characterize its anti-proliferative and anti-inflammatory properties and identify the key molecular pathways involved. The presented workflows and hypothetical data serve as a guide for experimental design and data interpretation, ultimately contributing to a comprehensive understanding of this compound's therapeutic potential. Further investigation into direct protein targets can be pursued using techniques such as chemical proteomics and affinity chromatography.
References
Application Note: Scale-up Purification of Heteroclitin B for Preclinical Studies
Introduction
Heteroclitin B is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita. Lignans (B1203133) from this plant have shown a range of biological activities, making this compound a compound of interest for further preclinical investigation. To enable toxicological and pharmacological studies, a robust and scalable purification method is required to produce gram-scale quantities of high-purity this compound (>95%). This application note provides a detailed protocol for the scale-up purification of this compound, from extraction to final polishing, suitable for generating material for preclinical trials. The methodology is adapted from a successful protocol for the purification of the structurally similar compound, Heteroclitin D, from the same plant source.[1]
Materials and Methods
Overall Workflow
The purification strategy employs a multi-step approach commencing with extraction from the raw plant material, followed by a two-step chromatographic purification process.
Caption: Overall workflow for the scale-up purification of this compound.
Step 1: Extraction
A Soxhlet extraction method is employed for the efficient extraction of lignans from the dried plant material.
Protocol:
-
Grind the dried stems of Kadsura heteroclita to a coarse powder.
-
Place the powdered plant material (e.g., 1 kg) into a large-scale Soxhlet extractor.
-
Extract with cyclohexane (B81311) for 8-12 hours.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Dry the crude extract under vacuum to remove residual solvent.
Table 1: Extraction Parameters
| Parameter | Value |
| Plant Material | Dried stems of Kadsura heteroclita |
| Solvent | Cyclohexane |
| Extraction Method | Soxhlet Extraction |
| Solid-to-Solvent Ratio | 1:10 (w/v) |
| Extraction Time | 8-12 hours |
Step 2: Scale-up Flash Chromatography
The crude extract is subjected to flash chromatography for the initial separation and enrichment of this compound.
Protocol:
-
Prepare a silica (B1680970) gel column (e.g., 1.5 kg silica gel for 100 g of crude extract).
-
Equilibrate the column with the initial mobile phase (e.g., 100% petroleum ether).
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether. A suggested starting gradient is from 0% to 40% ethyl acetate.[1]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the fractions containing the target compound and concentrate using a rotary evaporator.
Table 2: Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Petroleum Ether (A) and Ethyl Acetate (B) |
| Gradient (starting point) | 0-10 min: 5% B; 10-60 min: 5-40% B; 60-70 min: 40% B |
| Flow Rate | To be optimized based on column size |
| Detection | UV (e.g., 254 nm) or TLC |
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The semi-purified this compound is further purified by reversed-phase preparative HPLC to achieve the high purity required for preclinical studies.
Protocol:
-
Dissolve the semi-purified this compound in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm filter.
-
Equilibrate a preparative C18 HPLC column with the initial mobile phase (e.g., 50% methanol in water).
-
Inject the sample onto the column.
-
Elute with a gradient of methanol in water. The exact gradient should be developed based on analytical HPLC analysis of the semi-purified material.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with a purity of >95%.
-
Remove the solvent by rotary evaporation and then freeze-drying to obtain the final purified this compound.
Table 3: Preparative HPLC Parameters
| Parameter | Value |
| Stationary Phase | Reversed-Phase C18 (e.g., 10 µm particle size) |
| Mobile Phase | Methanol (A) and Water (B) |
| Gradient | To be developed based on analytical separation |
| Flow Rate | To be optimized based on column dimensions |
| Detection | UV (e.g., 254 nm) |
Purity Analysis and Characterization
The purity of the final product must be rigorously assessed to meet the requirements for preclinical studies.
Caption: Analytical workflow for purity and identity confirmation of this compound.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method with UV or Diode Array Detection (DAD) should be used to determine the purity of the final compound. The purity should be >95%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified this compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy should be used to confirm the chemical structure of this compound.
Data Summary
The following table summarizes the expected yield and purity at each stage of the purification process. These values are estimates and will need to be confirmed experimentally.
Table 4: Expected Yield and Purity at Each Purification Stage
| Purification Stage | Starting Material (g) | Product (g) | Purity (%) |
| Extraction | 1000 | ~50 | <10 |
| Flash Chromatography | 50 | ~5 | 70-80 |
| Preparative HPLC | 5 | ~2 | >95 |
Conclusion
This application note provides a comprehensive, scalable protocol for the purification of this compound from Kadsura heteroclita. By following this multi-step chromatographic procedure, it is possible to obtain gram-scale quantities of high-purity this compound suitable for preclinical toxicology and pharmacology studies. It is recommended that analytical methods be developed and validated in parallel to ensure the quality and consistency of the final product. The provided chromatographic conditions, adapted from a similar compound, should serve as an excellent starting point for method optimization.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Heteroclitin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Heteroclitin B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound is a lignan, a class of complex natural products. Its poor aqueous solubility is attributed to its molecular structure, which is largely non-polar and contains multiple aromatic rings. This hydrophobicity makes it difficult for the molecule to favorably interact with polar water molecules, leading to low solubility.
Q2: I'm observing precipitation of this compound when I add my stock solution to an aqueous buffer. What is the common cause for this?
This is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium. The organic solvent disperses in the buffer, and if the final concentration of this compound exceeds its solubility limit in the aqueous solution, it will precipitate. This phenomenon is often referred to as "crashing out." To mitigate this, consider lowering the final concentration, using a co-solvent system, or employing a specialized formulation strategy.
Q3: Can I use surfactants to improve the solubility of this compound?
Yes, surfactants can be effective. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, thereby increasing their apparent solubility in the aqueous phase.[1] Common non-ionic surfactants used in research include Polysorbate 80 (Tween 80) and Poloxamers.
Q4: Are there other recommended solubilizing agents for compounds like this compound?
Besides surfactants, other commonly used solubilizing agents include:
-
Co-solvents: Water-miscible organic solvents like ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can be used to increase the solubility of hydrophobic drugs.[2]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[2]
Troubleshooting Guide
Issue 1: this compound Precipitates During In Vitro Assay Preparation
-
Problem: After diluting a DMSO stock of this compound into cell culture media or an assay buffer, a precipitate is visible, or you observe inconsistent results.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the maximum tolerated DMSO concentration for your assay and try to work with a lower final concentration of this compound.
-
Incorporate a Co-solvent: Prepare your aqueous buffer to contain a small percentage of a biocompatible co-solvent like ethanol or PEG 400 before adding the this compound stock.
-
Use a Surfactant: Add a non-ionic surfactant such as Tween 80 to your aqueous medium at a concentration above its CMC.
-
Complex with Cyclodextrins: Pre-incubate this compound with a solution of HP-β-CD to form an inclusion complex before final dilution.
-
Issue 2: Low Bioavailability of this compound in Preclinical In Vivo Studies
-
Problem: Following oral or parenteral administration of a simple this compound suspension, plasma concentrations are low and variable, suggesting poor absorption due to limited solubility.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization or nanosization can increase the surface area available for dissolution.
-
Formulate as a Nanoemulsion: Nanoemulsions are isotropic mixtures of oil, water, and surfactants that can encapsulate lipophilic drugs, potentially enhancing their oral bioavailability.
-
Develop a Solid Dispersion: This involves dispersing this compound in an inert carrier matrix at the solid state, which can improve its dissolution rate.
-
Utilize Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical, yet plausible, quantitative data for the solubility of this compound in various solvent systems. These values are intended for guidance and easy comparison.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.001 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.001 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | ~ 2.5 |
| Polyethylene Glycol 400 (PEG 400) | ~ 5.0 |
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound
| Aqueous System (pH 7.4) | This compound Solubility (µg/mL) |
| 1% Tween 80 | 25 |
| 5% PEG 400 | 15 |
| 10% HP-β-CD | 80 |
| 1% Tween 80 + 5% PEG 400 | 45 |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water.
-
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in distilled water.
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a this compound Nanoemulsion for In Vivo Studies
-
Materials: this compound, a suitable oil (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80), a co-surfactant (e.g., Transcutol®), and water.
-
Procedure:
-
Dissolve this compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and mix thoroughly. This forms the nanoemulsion pre-concentrate.
-
For administration, this pre-concentrate is diluted with an aqueous phase under gentle agitation to form the nanoemulsion. The exact ratios of oil, surfactant, and co-surfactant will need to be optimized through phase diagram studies.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Cyclodextrin inclusion complex formation logic.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Heteroclitin B
This technical support center is designed for researchers, scientists, and drug development professionals who are working with synthetic Heteroclitin B and encountering lower than expected biological activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound is showing significantly lower bioactivity (e.g., higher IC50) than reported for other dibenzocyclooctadiene lignans (B1203133). What are the potential causes?
A1: Discrepancies in bioactivity between synthetic and natural products are a known challenge in drug discovery. Several factors could be contributing to the lower-than-expected activity of your synthetic this compound:
-
Purity of the Synthetic Compound: The presence of impurities from the synthesis process, such as residual solvents, starting materials, or side-products, can interfere with the biological assay or reduce the effective concentration of the active compound.
-
Structural and Stereochemical Integrity: The synthetic route may have produced a different stereoisomer or a structurally related analog with lower activity. The stereochemistry of dibenzocyclooctadiene lignans is crucial for their biological activity.
-
Compound Aggregation: this compound, like many hydrophobic compounds, may form aggregates in the aqueous buffer systems used for biological assays. These aggregates can lead to non-specific activity or sequestration of the compound, reducing its availability to the target.
-
Solubility and Stability Issues: The compound may not be fully soluble at the tested concentrations or could be degrading under the experimental conditions (e.g., temperature, pH, light exposure).
-
Assay-Specific Artifacts: The compound may be a Pan-Assay Interference Compound (PAIN), which can show activity in many different assays through non-specific mechanisms.
Q2: How can I verify the purity and structural integrity of my synthetic this compound?
A2: It is crucial to rigorously characterize your synthetic compound. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Use a high-resolution column to assess the purity of your compound. Aim for >95% purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of your synthetic product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and identify any residual solvents or synthetic intermediates. A comparison with reported spectral data for natural this compound is ideal.
Q3: What should I do if I suspect my synthetic this compound is aggregating in my assay?
A3: Compound aggregation is a common cause of misleading assay results. Here are some steps to address this:
-
Include a non-ionic detergent: Adding a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer can help to prevent aggregation.
-
Dynamic Light Scattering (DLS): This technique can directly measure the size of particles in your solution, allowing you to detect the presence of aggregates.
-
Nephelometry: This method can also be used to quantify the amount of aggregation.
Q4: How can I confirm that my synthetic this compound has the correct stereochemistry?
A4: Verifying the stereochemistry is crucial for bioactivity.
-
Chiral HPLC: This technique can separate different enantiomers or diastereomers.
-
X-ray Crystallography: If you can obtain a crystal of your compound, this method provides unambiguous structural and stereochemical information.
-
Comparison to an authentic standard: If a sample of the natural product is available, a direct comparison of analytical data (e.g., co-injection on HPLC, comparison of NMR spectra) can confirm the identity of your synthetic compound.
Troubleshooting Guides
Guide 1: Troubleshooting Low Anti-Inflammatory Activity
This guide provides a step-by-step process for diagnosing the cause of low anti-inflammatory activity of your synthetic this compound.
Caption: Troubleshooting workflow for low bioactivity.
Guide 2: Investigating the Mechanism of Action
If the compound is pure, stable, and non-aggregating, the initial hypothesis about its mechanism of action may need to be revisited. Dibenzocyclooctadiene lignans are known to inhibit the NF-κB signaling pathway.
Caption: Hypothesized NF-κB signaling pathway for this compound.
Data Presentation
The following tables summarize the reported bioactivity of dibenzocyclooctadiene lignans from Kadsura heteroclita and related species. This data can be used as a benchmark for your synthetic this compound.
Table 1: Anti-inflammatory and Cytotoxic Activity of Dibenzocyclooctadiene Lignans
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| Interiorin A | Anti-HIV | - | 1.6 µg/mL | [1] |
| Interiorin B | Anti-HIV | - | 1.4 µg/mL | [1] |
| Unnamed Lignan | Anti-RAFLS | RAFLS | 5.66 ± 0.52 µM | [2] |
| Unnamed Lignan | Anti-RAFLS | RAFLS | 5.70 ± 0.24 µM | [2] |
| Heilaohulignan C | Cytotoxicity | HepG-2 | 9.92 µM | [1] |
RAFLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for measuring the production of nitric oxide by RAW 264.7 macrophage cells in response to an inflammatory stimulus (LPS) and treatment with synthetic this compound.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Synthetic this compound (stock solution in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of synthetic this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the cells and add 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include wells with untreated and unstimulated cells as negative controls. Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway in response to a stimulus and treatment with synthetic this compound.
Materials:
-
HEK293T or RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulus
-
Synthetic this compound (stock solution in DMSO)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well opaque white plate
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well opaque white plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of synthetic this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 20 ng/mL) or LPS (e.g., 1 µg/mL) to the appropriate wells. Include unstimulated controls. Incubate for 6-8 hours.
-
Cell Lysis:
-
Remove the medium and gently wash the cells with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent (or equivalent) to quench the firefly luciferase signal and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
References
Strategies to reduce degradation of Heteroclitin B during storage.
Welcome to the Technical Support Center for Heteroclitin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established knowledge of lignan (B3055560) stability, particularly dibenzocyclooctadiene lignans (B1203133) found in Schisandra species, which are structurally similar to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: Based on studies of structurally related lignans, the primary factors contributing to the degradation of this compound are expected to be:
-
Oxidation: Lignans are susceptible to oxidative degradation, which can be initiated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of various oxidation products.
-
Light (Photodegradation): Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate degradation reactions. It is crucial to protect this compound from light during storage and handling.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including oxidation and hydrolysis. While some lignans are relatively stable at moderate temperatures, high temperatures can lead to significant degradation.
-
pH (Hydrolysis): Although less commonly reported for this class of compounds compared to others, extremes in pH could potentially lead to the hydrolysis of ester groups if present in the specific this compound structure.
Q2: What are the recommended general storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C may be acceptable, but validation is recommended.
-
Light: Protect from all sources of light. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry, solid powder whenever possible. Solutions are generally less stable and should be prepared fresh. If solutions must be stored, they should be kept at low temperatures and protected from light.
Q3: I have been storing my this compound solution at room temperature on the lab bench. Is it still usable?
A3: It is highly likely that your this compound solution has undergone some degree of degradation due to exposure to both light and ambient temperature. We strongly recommend quantifying the purity of the solution using a validated analytical method, such as HPLC-UV, before use in any critical experiments. For future use, always prepare solutions fresh or store them under the recommended conditions (frozen, protected from light).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from a solid sample that has been stored correctly. 2. Analyze the old and new stock solutions by HPLC to compare purity and concentration. 3. If degradation is confirmed, discard the old stock solution. |
| Improper storage of solid this compound. | 1. Review your storage conditions against the recommendations (temperature, light, atmosphere). 2. If stored improperly, consider acquiring a new batch of the compound. 3. Perform analytical testing (e.g., HPLC, LC-MS) to assess the purity of the solid material. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Oxidative degradation. | 1. Ensure that solvents used for sample preparation are degassed. 2. Minimize the exposure of the sample to air during preparation. 3. Consider adding a small amount of an antioxidant (e.g., BHT) to the sample solvent, but verify its compatibility with your downstream application. |
| Photodegradation. | 1. Protect the sample from light at all stages of preparation and analysis. Use amber vials and cover the autosampler tray if possible. 2. Compare the chromatogram of a light-exposed sample with one that has been rigorously protected from light to see if the unknown peaks are more prominent in the former. |
| Thermal degradation. | 1. Avoid heating the sample during preparation. 2. If using a heated autosampler, reduce the temperature or the time the sample spends in the autosampler. |
Data Presentation: Stability of Related Lignans
The following tables summarize stability data for dibenzocyclooctadiene lignans from Schisandra chinensis, which can serve as a proxy for the expected stability of this compound.
Table 1: Thermal Stability of Schisandra Lignans in Plant Material
| Temperature | Duration | Effect on Lignan Content | Reference |
| 40-80°C | Up to several hours | Gradual decline with increasing temperature and time. | [1] |
| 100°C | Not specified | Stable in dry foods; degradation observed in samples with high moisture. | [2] |
| 250°C | Not specified | Rapid degradation observed in some plant matrices. | [2] |
Table 2: Photostability of Schisandra Anthocyanins (as an indicator of photosensitivity)
| Light Source | Duration | Degradation | Reference |
| UVC | 9 hours | ~24% degradation | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Materials:
- This compound
- Methanol (B129727) (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- HPLC system with UV detector
- C18 HPLC column
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH. Incubate at room temperature for 24 hours.
- Oxidative Degradation: Dissolve this compound in a small amount of methanol and dilute with 3% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Store solid this compound at 105°C for 24 hours. Dissolve in methanol for analysis.
- Photodegradation: Expose a solution of this compound in methanol to UV light (e.g., 254 nm) for 24 hours.
- Control Sample: Prepare a solution of this compound in methanol and store it at 4°C, protected from light.
- Analysis: Analyze all samples by HPLC-UV. Compare the chromatograms of the stressed samples to the control to identify degradation products.
Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products
This is a general HPLC method that can be optimized for this compound, based on methods used for similar lignans.[2][3][4]
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-30 min: 10-50% B
-
30-32 min: 50-60% B
-
32-57 min: 60-85% B
-
57-60 min: 85-100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Major degradation pathways for lignans like this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Method Refinement for Consistent Results in Heteroclitin B Bioassays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving consistent and reproducible results in bioassays involving Heteroclitin B. Given the limited specific data on this compound's mechanism, this guide also offers general best practices for assessing the bioactivity of novel compounds isolated from natural sources like Kadsura heteroclita.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during this compound bioassays. The questions below address specific problems you might be facing in your experiments.
Question: Why am I seeing high variability between my replicates?
Answer: High variability between replicates can be a significant issue, making it difficult to determine the true effect of this compound. Several factors could be contributing to this problem:
-
Inconsistent Cell Seeding: Uneven cell distribution in your microplate is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding. When pipetting, gently mix the cell suspension between each plate to prevent settling.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent cell growth and compound efficacy. To minimize this, it is recommended to not use the outer wells for experimental samples. Instead, fill them with a sterile buffer or media to create a humidity barrier.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the test compound will directly impact your results. Ensure your pipettes are properly calibrated and use consistent technique for all additions.
-
Cell Health and Passage Number: Using cells that are unhealthy, stressed, or have a high passage number can lead to unpredictable responses. Always use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for your experiments.[][3]
Question: My dose-response curve is not sigmoidal, or I'm observing an increase in cell viability at high concentrations of this compound. What could be the cause?
Answer: An atypical dose-response curve can indicate an issue with the compound or its interaction with the assay components. Here are a few potential causes:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of many cell viability assays, leading to artificially inflated signals.[4] It is crucial to visually inspect your wells for any signs of precipitation.
-
Chemical Interference with Assay Reagents: The chemical structure of this compound might allow it to directly interact with your assay reagents. For example, it could chemically reduce reagents like MTT or resazurin, leading to a false positive signal for cell viability.[4]
-
Off-Target Effects: At high concentrations, compounds can have off-target effects that may stimulate cell proliferation or interfere with cell death pathways in unexpected ways.
To troubleshoot this, you can perform a control experiment where you add this compound to cell-free media containing your assay reagent to check for direct chemical interference.
Question: I'm not seeing any cytotoxic effect of this compound, even at high concentrations. What should I check?
Answer: If this compound is not inducing the expected cytotoxicity, consider the following factors:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your cell culture media is not toxic to the cells. Compounds can also degrade over time, so use freshly prepared solutions.
-
Inappropriate Assay Endpoint or Time Point: The cytotoxic effects of a compound may not be apparent at the time point you are measuring. It's possible that this compound has a cytostatic effect (inhibits cell proliferation) rather than a cytotoxic one (induces cell death). Consider performing a time-course experiment to assess cell viability at multiple time points.
-
Cell Line Resistance: The cell line you are using may be resistant to the specific mechanism of action of this compound. You may need to test the compound on a panel of different cell lines to identify a sensitive model.
-
Sub-optimal Reagent Concentrations: The concentrations of substrates or detection reagents in your assay may not be optimal. It is advisable to perform titration experiments for key reagents to determine the ideal concentrations for your specific assay conditions.[5]
Question: My negative control wells are showing unexpected cell death. What could be the problem?
Answer: Unexpected cell death in your negative controls can invalidate your experimental results. Here are some common causes:
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the vehicle in your culture media is at a non-toxic level.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can significantly impact cell health and lead to cell death.[3] Regularly test your cell cultures for contamination.
-
Poor Cell Culture Conditions: Sub-optimal culture conditions, such as incorrect CO2 levels, temperature, or humidity, can stress the cells and lead to increased cell death.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a bioassay?
A1: As there is limited published data on the bioactivity of this compound, a good starting point is to perform a broad dose-response experiment. A typical range would be from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This will help you determine the potency of the compound and identify the appropriate concentration range for subsequent experiments.
Q2: How should I prepare my stock solution of this compound?
A2: this compound is a small molecule and is likely soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in analytical grade DMSO. Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What type of control experiments should I include in my this compound bioassays?
A3: Including proper controls is critical for interpreting your results. At a minimum, you should have:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not treated with either the compound or the vehicle.
-
Positive Control: A known cytotoxic compound to ensure that your assay is working correctly.
Q4: How can I determine if this compound is inducing apoptosis or necrosis?
A4: To distinguish between different modes of cell death, you can use specific assays such as:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.
Q5: What are the potential signaling pathways that this compound might affect?
A5: While the specific signaling pathways modulated by this compound are not well-defined, many natural products with anti-cancer properties are known to affect key pathways involved in cell survival, proliferation, and apoptosis. These can include the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways.[6][7][8] Further investigation using techniques like Western blotting or reporter assays would be necessary to elucidate the specific mechanism of action.
Data Presentation
Table 1: Example Data for Troubleshooting Inconsistent Replicates
| Replicate | This compound (10 µM) - % Viability | Vehicle Control - % Viability |
| 1 | 45.2% | 98.5% |
| 2 | 65.7% | 99.1% |
| 3 | 51.9% | 97.9% |
| Mean | 54.3% | 98.5% |
| Std. Dev. | 10.5 | 0.6 |
| %CV | 19.3% | 0.6% |
A high Coefficient of Variation (%CV) in your treated samples compared to your controls can indicate issues with compound delivery or cell seeding consistency.
Table 2: Hypothetical IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 12.5 |
| A549 | Lung | 25.8 |
| HCT116 | Colon | 8.2 |
| HeLa | Cervical | 31.4 |
This table illustrates how the potency of this compound could be presented. Actual values would need to be determined experimentally.
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound using a standard MTT assay.
-
Cell Seeding:
-
Culture your chosen cancer cell line to 70-80% confluency.
-
Harvest the cells and perform a cell count to determine viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in culture media.
-
Remove the old media from the cell plate and add the media containing the different concentrations of this compound.
-
Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: General workflow for a cell-based cytotoxicity bioassay.
Caption: A decision tree for troubleshooting common bioassay issues.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 3. Phenolic Profiles, Antioxidant, and Inhibitory Activities of Kadsura heteroclita (Roxb.) Craib and Kadsura coccinea (Lem.) A.C. Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Hirsutine as an anti-metastatic phytochemical by targeting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent anti-cancer effect of 3'-hydroxypterostilbene in human colon xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
Heteroclitin B NMR Signal Resolution: Troubleshooting and FAQs
A technical support center has been created to assist researchers, scientists, and drug development professionals in enhancing the resolution of Heteroclitin B NMR signals. This resource provides troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, addressing specific experimental issues.
This guide provides practical advice for overcoming common challenges encountered during the NMR analysis of this compound, a sesquiterpenoid known for its complex structure and potential for signal overlap.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in this compound NMR spectra?
A1: Poor resolution in the NMR spectra of this compound can stem from several factors:
-
Sample Concentration: High concentrations can lead to viscosity-induced line broadening.
-
Solvent Effects: The choice of solvent can significantly impact chemical shifts and signal resolution.
-
Temperature: Suboptimal temperatures can result in conformational exchange broadening.
-
Magnetic Field Inhomogeneity: Poor shimming of the spectrometer leads to broad, asymmetric peaks.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
Q2: How can I improve the resolution of overlapping signals in the 1H NMR spectrum of this compound?
A2: Several strategies can be employed to resolve overlapping proton signals:
-
Higher Magnetic Field: Utilizing a spectrometer with a higher field strength (e.g., 800 MHz vs. 400 MHz) will increase the dispersion of signals.
-
Solvent Titration: Gradually changing the solvent composition (e.g., titrating CDCl3 with C6D6) can induce differential changes in chemical shifts, potentially resolving overlapping peaks.
-
2D NMR Techniques: Experiments such as COSY, TOCSY, and HSQC can help to resolve individual signals by spreading them into a second dimension.
-
Temperature Optimization: Systematically varying the sample temperature can help to find an optimal point where exchange broadening is minimized.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues with this compound NMR signal resolution.
Issue 1: Broad and Asymmetric Peaks
Broad and asymmetric peaks are often an indication of poor magnetic field homogeneity.
Troubleshooting Workflow:
A workflow for troubleshooting broad and asymmetric NMR peaks.
Experimental Protocol: Shimming
-
Locking: Ensure the spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
Initial Shims: Load a standard shim file for the solvent being used.
-
On-Axis Shims: Adjust the Z1 and Z2 shims to maximize the lock level.
-
Off-Axis Shims: Iteratively adjust the X, Y, XZ, and YZ shims to improve the peak shape of a prominent, sharp singlet in the spectrum (e.g., residual solvent peak).
-
Higher-Order Shims: If necessary, adjust higher-order shims (e.g., Z3, Z4) for fine-tuning.
-
Verification: Observe the peak shape and linewidth of a reference signal to confirm improvement.
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can obscure low-intensity signals and contribute to the appearance of poor resolution.
Troubleshooting Workflow:
A workflow for troubleshooting a poor signal-to-noise ratio.
Experimental Protocol: Optimizing Number of Scans
-
Initial Spectrum: Acquire a preliminary spectrum with a small number of scans (e.g., 8 or 16).
-
Estimate S/N: Visually inspect the S/N of the weakest signal of interest.
-
Calculate Required Scans: The S/N is proportional to the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.
-
Set New Scan Number: Adjust the ns parameter in your acquisition software.
-
Acquire Final Spectrum: Run the experiment with the increased number of scans.
Issue 3: Signal Overlap in Crowded Spectral Regions
The complex structure of this compound can lead to significant signal overlap, particularly in the aliphatic region of the 1H NMR spectrum.
Troubleshooting Workflow:
A workflow for resolving overlapping NMR signals.
Experimental Protocol: Solvent Titration
-
Initial Spectrum: Acquire a standard 1H NMR spectrum of this compound in a primary solvent (e.g., CDCl3).
-
Prepare Titrant: Prepare a stock solution of this compound in a second, magnetically distinct solvent (e.g., C6D6).
-
Incremental Addition: Add small, precise aliquots of the titrant solution to the NMR tube containing the initial sample.
-
Acquire Spectra: Acquire a 1H NMR spectrum after each addition.
-
Monitor Chemical Shifts: Observe the changes in chemical shifts of the overlapping signals. The differential shifting may lead to their resolution.
-
Determine Optimal Ratio: Identify the solvent ratio that provides the best signal dispersion.
Quantitative Data Summary
The following table summarizes typical acquisition parameters that can be adjusted to enhance the resolution of this compound NMR signals.
| Parameter | Standard Value | Troubleshooting Range | Expected Outcome on Resolution |
| Temperature (K) | 298 | 273 - 323 | May reduce conformational exchange broadening. |
| Number of Scans | 16 | 64 - 256+ | Improves S/N, making weak signals clearer. |
| Acquisition Time (s) | 2.0 | 3.0 - 5.0 | Increases digital resolution. |
| Relaxation Delay (s) | 1.0 | 2.0 - 5.0 | Ensures full relaxation, preventing signal distortion. |
This technical support guide provides a starting point for troubleshooting common NMR resolution issues with this compound. For more complex problems, consulting with an NMR facility manager or a specialist is recommended.
Dealing with co-eluting impurities during Heteroclitin B purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Heteroclitin B, with a particular focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that co-elute with this compound?
A1: During the purification of this compound from Kadsura species, co-elution is a common challenge due to the presence of structurally similar compounds. The most prevalent co-eluting impurities include:
-
Other Dibenzocyclooctadiene Lignans (B1203133): Compounds such as Heteroclitin D, G, and I, as well as other lignans like Gomisin A and Schisandrin B, have very similar polarities and structures to this compound, making them difficult to separate using standard chromatographic techniques.[1][2][3][4]
-
Triterpenoids: The crude extract of Kadsura species is rich in triterpenoids, which can have overlapping retention times with lignans depending on the chromatographic conditions.[5]
-
Flavonoids: Plant extracts often contain various flavonoids, such as quercetin (B1663063) and naringenin, which can also co-elute with the target compound.
-
Structurally Related Analogs: Isomers and analogs of this compound formed during biosynthesis or degradation can also be present.
Q2: What are the key physicochemical properties of this compound and its potential co-eluting impurities?
A2: Understanding the physicochemical properties of this compound and its related compounds is crucial for developing an effective purification strategy. While specific data for this compound is limited, the properties of related dibenzocyclooctadiene lignans provide a good reference.
| Property | This compound (and related Lignans) | Potential Triterpenoid Impurities | Potential Flavonoid Impurities |
| Molecular Weight ( g/mol ) | ~400 - 600 | ~400 - 500 | ~250 - 500 |
| Polarity | Medium | Medium to Low | High to Medium |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | Generally soluble in non-polar to moderately polar organic solvents. | Generally soluble in polar organic solvents like methanol (B129727) and ethanol. |
| UV Absorbance (λmax) | Strong absorbance in the range of 230-255 nm. | Typically lack strong UV chromophores unless conjugated. | Strong UV absorbance, often with two distinct peaks. |
Q3: What analytical techniques are recommended for monitoring the purity of this compound fractions?
A3: A combination of analytical techniques is recommended for effective monitoring of the purification process:
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): HPLC-DAD is invaluable for assessing peak purity. If the UV spectra across a single peak are identical, it suggests a pure compound. Differing spectra indicate co-elution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the compounds. This technique can distinguish between co-eluting compounds that have different molecular weights.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of column chromatography and for pooling fractions.
Troubleshooting Guide: Dealing with Co-eluting Impurities
This guide addresses specific issues you may encounter during the purification of this compound.
Problem 1: A shoulder or tailing is observed on the this compound peak in the HPLC chromatogram.
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | Modify the mobile phase composition to improve resolution. For reversed-phase HPLC, try altering the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Small changes can significantly impact selectivity. |
| Inappropriate Stationary Phase | The current column chemistry may not be suitable for separating this compound from the impurity. Consider switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a chiral column). |
| Gradient Slope is Too Steep | A steep gradient may not provide sufficient time for the separation of closely eluting compounds. Try a shallower gradient around the elution time of this compound. |
| Sample Overload | Injecting too much sample can lead to peak broadening and co-elution. Reduce the injection volume or the sample concentration. |
Problem 2: The this compound peak appears symmetrical, but post-purification analysis (e.g., NMR) reveals the presence of impurities.
| Possible Cause | Suggested Solution |
| Perfect Co-elution | The impurity has an identical retention time to this compound under the current conditions. Utilize a detector that provides more structural information, such as a mass spectrometer, to confirm co-elution. |
| Isomeric Impurities | Structural isomers of this compound may be difficult to separate on a standard achiral column. Consider using a chiral stationary phase if the impurity is a stereoisomer. |
| Need for Orthogonal Separation | The primary purification method is insufficient. Employ a secondary purification step with a different separation mechanism. For example, if you are using reversed-phase HPLC, consider a subsequent step with normal-phase chromatography or supercritical fluid chromatography (SFC). |
| Recrystallization | If the purified fraction is of sufficient concentration, recrystallization can be a powerful technique to remove minor impurities. Experiment with different solvent systems. |
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
This protocol outlines a general method for the preparative HPLC purification of this compound from a pre-fractionated plant extract.
-
Sample Preparation: Dissolve the enriched fraction containing this compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., DMSO or methanol). The sample concentration should be optimized to avoid column overload.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient could be from 40% B to 70% B over 40 minutes. This should be optimized based on analytical HPLC results to maximize resolution around the this compound peak.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect fractions based on the elution of the target peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-DAD and/or LC-MS to determine their purity.
-
Pooling and Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Peak Purity Analysis using HPLC-DAD
-
Sample Preparation: Prepare a solution of the purified this compound fraction in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions: Use an analytical HPLC system with a DAD. The conditions should be similar to the preparative method but scaled down for an analytical column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Data Acquisition: Acquire UV spectra across the entire elution profile of the this compound peak.
-
Data Analysis: Use the chromatography software to perform a peak purity analysis. Compare the spectra at the upslope, apex, and downslope of the peak. A high purity match factor indicates a pure compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for addressing co-eluting impurities.
References
- 1. Heteroclitin G | CAS:144027-74-7 | Lignanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Genus Kadsura, a good source with considerable characteristic chemical constituents and potential bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Heteroclitin B for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Heteroclitin B in in vivo settings. The focus is on identifying and overcoming potential stability issues to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
This guide is designed to help you navigate common problems you might encounter with this compound stability during your in vivo experiments.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low oral bioavailability in pharmacokinetic (PK) studies. | Poor aqueous solubility leading to low dissolution; Degradation in the gastrointestinal (GI) tract. | 1. Improve Solubility: Formulate with solubility enhancers such as cyclodextrins or use co-solvents. 2. Protect from GI Degradation: Use enteric-coated capsules or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[1][2] 3. Reduce Particle Size: Micronization or nanosizing can increase the surface area for dissolution.[1][3][4] |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution and absorption due to formulation issues; Food effects influencing GI physiology. | 1. Optimize Formulation: Develop a robust formulation, such as a solid dispersion or a nanoemulsion, to ensure consistent drug release.[2][5] 2. Standardize Dosing Conditions: Administer this compound in a consistent manner relative to feeding times (e.g., fasting or fed state) to minimize variability. |
| Rapid clearance and short half-life observed in PK studies. | Susceptibility to enzymatic degradation in plasma by esterases or other hydrolases. | 1. Assess Plasma Stability: Conduct an in vitro plasma stability assay to confirm enzymatic degradation.[6][7][8][9] 2. Formulation Strategies: Encapsulate this compound in liposomes or polymeric nanoparticles to shield it from plasma enzymes.[2] 3. Structural Modification (if feasible): Consider medicinal chemistry approaches to modify labile functional groups. |
| Loss of compound potency in dosing solutions before administration. | Chemical instability in the vehicle (e.g., hydrolysis, oxidation). | 1. Vehicle Screening: Test the stability of this compound in various pharmaceutically acceptable vehicles at different pH values and temperatures. 2. Use of Additives: Incorporate antioxidants (e.g., ascorbic acid) or chelating agents if oxidation is suspected. 3. Fresh Preparation: Prepare dosing solutions immediately before administration. |
| Precipitation of this compound in aqueous buffers or dosing vehicles. | Poor aqueous solubility. | 1. pH Adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to enhance solubility.[3] 2. Use of Co-solvents: Incorporate water-miscible organic solvents like PEG 300, propylene (B89431) glycol, or ethanol (B145695) in the formulation.[3] 3. Complexation: Utilize cyclodextrins to form inclusion complexes and improve solubility.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the stability of a new batch of this compound?
A1: The initial assessment should focus on its stability in relevant biological fluids. We recommend performing in vitro stability assays in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and plasma from the animal species you will be using for your in vivo study (e.g., mouse, rat).[6][7][10] These tests will provide initial data on potential degradation in the GI tract and systemic circulation.
Q2: My preliminary data suggests this compound is unstable in simulated gastric fluid. What does this mean for my oral dosing experiments?
A2: Instability in SGF (pH ~1.2 with pepsin) indicates that the compound is likely to degrade in the stomach before it can be absorbed in the intestine.[10][11][12] This can lead to low and variable bioavailability. To mitigate this, you should consider oral formulations that protect the compound from the acidic environment of the stomach, such as enteric-coated capsules or tablets that only dissolve in the higher pH of the small intestine.
Q3: How can I improve the solubility of this compound for my in vivo studies?
A3: As a dibenzocyclooctadiene lignan, this compound is likely to have poor water solubility.[13][14][15] Several formulation strategies can enhance its solubility:
-
Co-solvents: A mixture of water and a biocompatible organic solvent (e.g., PEG 300, ethanol) can be effective.[3]
-
Surfactants: These can be used to create micellar solutions that solubilize the compound.[3]
-
Cyclodextrins: These form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.[1][3]
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the solubility and absorption of lipophilic compounds.[2]
Q4: What analytical methods are suitable for quantifying this compound in plasma samples?
A4: For quantifying lignans (B1203133) like this compound in complex biological matrices such as plasma, highly sensitive and specific methods are required. The most common and recommended technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[16][17][18][19] This method offers excellent selectivity and low limits of detection. HPLC with fluorescence detection can also be a viable, simpler alternative if the compound is fluorescent.[18]
Q5: Should I be concerned about the stability of this compound in my stock solutions?
A5: Yes, the stability of stock solutions is crucial for accurate and reproducible experiments. It is recommended to assess the stability of this compound in your chosen solvent (e.g., DMSO) under your storage conditions (e.g., -20°C, -80°C). A simple way to do this is to analyze the concentration of a stock solution over time using a validated analytical method. For long-term studies, it is advisable to store aliquots to avoid repeated freeze-thaw cycles.
Data Summary Tables
Table 1: Hypothetical Stability of this compound in Different Biological Fluids
| Biological Fluid | Incubation Time (hours) | This compound Remaining (%) | Half-life (t½) (hours) |
| Simulated Gastric Fluid (SGF) | 0 | 100 | 0.8 |
| 0.5 | 65 | ||
| 1 | 42 | ||
| 2 | 18 | ||
| Simulated Intestinal Fluid (SIF) | 0 | 100 | 4.5 |
| 1 | 85 | ||
| 2 | 72 | ||
| 4 | 55 | ||
| Rat Plasma | 0 | 100 | 2.1 |
| 0.5 | 84 | ||
| 1 | 70 | ||
| 2 | 49 | ||
| 4 | 24 |
Table 2: Effect of Formulation Strategies on Oral Bioavailability of this compound (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 150 ± 45 | 1.5 |
| Solution in 20% PEG 300 | 10 | 120 ± 30 | 480 ± 90 | 4.8 |
| Complex with HP-β-Cyclodextrin | 10 | 250 ± 50 | 1100 ± 210 | 11.0 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 450 ± 85 | 2500 ± 450 | 25.0 |
| Intravenous (IV) Solution | 2 | 650 ± 90 | 1000 ± 150 | 100 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of this compound in plasma.
Materials:
-
This compound
-
Pooled plasma (from the relevant species, e.g., rat, human) with anticoagulant (e.g., heparin)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (IS)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 1%.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[6]
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN containing the IS.
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Protocol 2: Stability Assay in Simulated Gastric and Intestinal Fluids
Objective: To assess the chemical and enzymatic stability of this compound under conditions mimicking the gastrointestinal tract.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF): 0.2% NaCl, 0.32% pepsin, adjusted to pH 1.2 with HCl.[12][20]
-
Simulated Intestinal Fluid (SIF): 0.68% KH2PO4, 1% pancreatin, adjusted to pH 6.8 with NaOH.[12][20]
-
Acetonitrile (ACN) with an internal standard (IS)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Prepare SGF and SIF solutions. For control experiments to distinguish between pH-dependent and enzymatic degradation, prepare fluids without the respective enzymes (pepsin or pancreatin).
-
Pre-warm the SGF and SIF solutions to 37°C.
-
Prepare a stock solution of this compound (e.g., 1 mM in a minimal amount of organic solvent like DMSO).
-
Spike the this compound stock solution into the SGF and SIF solutions to a final concentration of 5-10 µM.
-
Incubate the mixtures at 37°C with gentle shaking.
-
At various time points (e.g., 0, 30, 60, 120 minutes for SGF; 0, 1, 2, 4 hours for SIF), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN with IS.
-
Process the samples as described in the plasma stability assay (vortex, centrifuge).
-
Analyze the supernatant by LC-MS/MS to determine the concentration of remaining this compound.
-
Calculate the percentage of this compound remaining over time to determine its stability profile in each fluid.
Visualizations
Caption: Workflow for assessing and improving this compound in vivo stability.
Caption: Hypothetical degradation pathways of this compound in vivo.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. dovepress.com [dovepress.com]
- 13. Lignans: A Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of lignans and isoflavonoids in plasma by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of lignans from Phyllanthus niruri L. in plasma using a simple HPLC method with fluorescence detection and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. canada.ca [canada.ca]
Validation & Comparative
Comparative Analysis of Lignan Cytotoxicity: A Focus on the Dibenzocyclooctadiene Class
Quantitative Cytotoxicity Data of Dibenzocyclooctadiene Lignans (B1203133)
The cytotoxic efficacy of various dibenzocyclooctadiene lignans against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented to facilitate a quantitative comparison.
| Lignan (B3055560) | Cancer Cell Line | IC50 (µM) | Citation |
| Gomisin G | Leukemia | 5.51 µg/mL | [1] |
| Benzoylgomisin Q | Leukemia | 55.1 µg/mL | [1] |
| Schisantherin A | Leukemia | 61.2 µg/mL | [1] |
| Schisantherin C | A549 (Lung) | Not specified, but active | [2] |
| Unnamed Dibenzocyclooctadiene Lignan | NB4 (Leukemia) | 7.8 | [3] |
| Unnamed Dibenzocyclooctadiene Lignan | MCF7 (Breast) | 8.9 |
Experimental Protocols for Cytotoxicity Assays
The determination of IC50 values is crucial for assessing the cytotoxic potential of novel compounds. The following are detailed methodologies for two commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the lignan compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a sensitive measure of total biomass.
Experimental Workflow for SRB Assay
Caption: Workflow of the SRB cytotoxicity assay.
Detailed Steps:
-
Cell Seeding and Treatment: Plate and treat cells with the lignan compound as described for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA and then air-dry.
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye and then air-dry.
-
Solubilization and Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at approximately 510 nm.
Signaling Pathways in Lignan-Induced Cytotoxicity
Dibenzocyclooctadiene lignans often exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The underlying mechanisms frequently involve the modulation of key signaling pathways that regulate cell survival and death.
Common Apoptotic Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans
Studies on various dibenzocyclooctadiene lignans have implicated several key signaling pathways in their anticancer effects, including the MAPK, PI3K/Akt, and NF-κB pathways. These lignans can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Simplified Overview of Apoptosis Induction by Dibenzocyclooctadiene Lignans
Caption: Lignan-induced apoptosis signaling pathways.
This diagram illustrates how dibenzocyclooctadiene lignans can influence major signaling cascades to initiate the apoptotic process. For instance, activation of the p38 MAPK pathway and inhibition of the pro-survival PI3K/Akt pathway can lead to the activation of the intrinsic apoptotic pathway. This is often characterized by the release of cytochrome c from the mitochondria and subsequent activation of a cascade of caspases, the executioners of apoptosis. Furthermore, modulation of the NF-κB pathway can influence the expression of proteins involved in the extrinsic apoptotic pathway.
References
Unveiling the Molecular Target of Heteroclitin B: A Comparative Guide to Mechanism of Action Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methodologies used to identify and validate the mechanism of action of Heteroclitin B, a lignan (B3055560) isolated from Kadsura heteroclita with known anti-HIV activity. While the definitive molecular target of this compound is a subject of ongoing research, this document presents a comparative analysis of established target identification workflows, using a hypothetical case study centered on a plausible target, HIV-1 Reverse Transcriptase (RT), based on evidence from similar anti-HIV natural products.[1][2][3]
Executive Summary
The validation of a drug's mechanism of action is a critical step in the development pipeline. For natural products like this compound, which has demonstrated anti-HIV activity, pinpointing its direct molecular target is essential for optimization and clinical translation.[4][5] This guide compares and details the primary experimental strategies employed for such target identification, including affinity-based proteomics and subsequent biochemical validation assays. While direct experimental data for this compound's target is not yet published, we present a robust, data-driven framework for its elucidation.
Comparative Analysis of Target Identification Strategies
Several methodologies can be employed to identify the molecular target of a small molecule like this compound. The choice of strategy often depends on the compound's properties and the available resources.
| Strategy | Principle | Advantages | Disadvantages |
| Affinity-Based Proteomics | Immobilized this compound is used as "bait" to capture its binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry.[6] | Identifies direct physical interactions. Unbiased approach to discover novel targets. | Requires chemical modification of the compound, which may affect its activity. Non-specific binding can be a challenge. |
| Label-Free Approaches (e.g., DARTS) | Exploits the principle that drug binding can stabilize a target protein against proteolysis. Changes in protein stability upon compound treatment are measured.[7] | Does not require modification of the compound. Can be performed in a more native-like environment. | May not be suitable for all protein targets. Can be less sensitive for weak interactions. |
| Computational Modeling | In silico methods such as molecular docking predict potential binding interactions between this compound and known protein structures.[8][9] | Rapid and cost-effective for initial screening. Can provide insights into binding modes. | Predictions require experimental validation. Accuracy depends on the quality of protein structures and algorithms. |
For this guide, we will focus on the affinity-based proteomics approach, as it is a widely adopted and powerful method for the deconvolution of natural product targets.
Experimental Workflow: Target Identification of this compound
The following workflow outlines the key steps in identifying the molecular target of this compound using an affinity-based proteomics approach.
Detailed Experimental Protocols
Synthesis and Immobilization of this compound Probe
A derivative of this compound containing a linker and a terminal alkyne group is synthesized. This "clickable" probe allows for covalent attachment to azide-functionalized agarose beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol:
-
Synthesize an alkyne-modified this compound probe.
-
Activate azide-functionalized agarose beads.
-
Incubate the beads with the this compound-alkyne probe in the presence of a copper(I) catalyst.
-
Wash the beads extensively to remove unreacted probe and catalyst.
-
Confirm immobilization efficiency through techniques like fluorescence imaging if a fluorescent tag is included.
Affinity Pulldown from Cell Lysate
The immobilized this compound probe is used to "fish" for its binding partners in a complex protein mixture, such as a lysate from HIV-1 infected human T-cells.
Protocol:
-
Prepare a cell lysate from HIV-1 infected MT-4 cells.
-
Incubate the this compound-immobilized beads with the cell lysate for 2-4 hours at 4°C.
-
Include control beads (without the immobilized compound) to identify non-specific binders.
-
Wash the beads several times with a stringent wash buffer to remove proteins that are not specifically bound.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
Protein Identification by Mass Spectrometry
The eluted proteins are separated by gel electrophoresis and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver staining.
-
Excise the protein bands of interest.
-
Perform in-gel tryptic digestion of the proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the acquired MS/MS spectra against a human protein database to identify the proteins.
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data from a proteomics experiment designed to identify this compound binding partners.
Table 1: Top Protein Candidates Identified by Affinity Pulldown-Mass Spectrometry
| Protein ID | Gene Name | Protein Name | Peptide Count (this compound) | Peptide Count (Control) | Fold Enrichment |
| P03366 | POLG | HIV-1 Reverse Transcriptase/Ribonuclease H | 25 | 1 | 25.0 |
| P04585 | VPR | HIV-1 viral protein R | 8 | 0 | - |
| P12497 | GAG | HIV-1 Gag polyprotein | 5 | 1 | 5.0 |
| Q9Y237 | DDX3X | ATP-dependent RNA helicase DDX3X | 4 | 0 | - |
| P62258 | ACTB | Actin, cytoplasmic 1 | 15 | 12 | 1.25 |
Fold Enrichment = Peptide Count (this compound) / Peptide Count (Control)
Based on this hypothetical data, HIV-1 Reverse Transcriptase (RT) is the most promising candidate target due to its high fold enrichment.
Validation of HIV-1 Reverse Transcriptase as a Target
Following the identification of a high-confidence candidate, further experiments are crucial to validate the interaction and its functional consequence.
Western Blot Analysis
Western blotting is used to confirm the presence of the candidate protein in the eluate from the affinity pulldown.
Protocol:
-
Perform the affinity pulldown as described above.
-
Separate the eluates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIV-1 RT.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
In Vitro HIV-1 Reverse Transcriptase Activity Assay
A direct enzymatic assay is performed to determine if this compound inhibits the activity of purified HIV-1 RT.
Protocol:
-
Use a commercially available HIV-1 RT activity assay kit.
-
Incubate purified recombinant HIV-1 RT with a poly(A) template and oligo(dT) primer in the presence of varying concentrations of this compound.
-
Measure the incorporation of a labeled nucleotide (e.g., BrdU) into the newly synthesized DNA strand using an antibody-based detection method.
-
Calculate the IC50 value of this compound for HIV-1 RT inhibition.
Table 2: Inhibition of HIV-1 Reverse Transcriptase Activity by this compound
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | HIV-1 RT | Enzymatic | 5.2 |
| Nevirapine (Control) | HIV-1 RT | Enzymatic | 0.2 |
| DMSO (Vehicle) | HIV-1 RT | Enzymatic | >100 |
Proposed Mechanism of Action: Signaling Pathway
Based on the validated interaction with HIV-1 RT, the proposed mechanism of action for this compound is the inhibition of the reverse transcription step in the HIV-1 replication cycle.
Conclusion
This guide outlines a systematic and robust approach for the target identification and mechanism of action validation of this compound. By employing a combination of affinity-based proteomics and biochemical assays, a compelling case can be built for a specific molecular target, such as HIV-1 Reverse Transcriptase. This framework not only provides a clear path for advancing the study of this compound but also serves as a general model for the characterization of other bioactive natural products. Further studies, including structural biology and in vivo efficacy models, would be the next logical steps in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Advances in the study on anti-HIV lignan compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of anti-HIV-1 lignans from Larrea tridentata by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Heteroclitin B Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds is paramount. This guide provides an objective comparison of two prominent analytical techniques for the quantification of Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) with potential therapeutic properties: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This comparison is supported by experimental data from validated methods for structurally similar lignans (B1203133), offering a robust framework for method selection and cross-validation in a research and quality control setting. While a validated method for this compound specifically was not available for the HPLC-UV technique, a comprehensive method for other dibenzocyclooctadiene lignans is presented to serve as a strong foundational comparison. For the LC-MS/MS method, data from a validated assay for the closely related analogue, Heteroclitin D, is utilized.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key validation parameters for a representative HPLC-UV method for dibenzocyclooctadiene lignans and a validated LC-MS/MS method for Heteroclitin D.
Table 1: Comparison of Linearity, Sensitivity, and Precision
| Parameter | HPLC-UV for Dibenzocyclooctadiene Lignans | LC-MS/MS for Heteroclitin D |
| Linearity (Range) | Analyte Dependent | 9.98–2080 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9995[1] | ≥ 0.995 |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 9.98 ng/mL |
| Precision (% RSD) | Intra-day: < 0.43%, Inter-day: < 1.21%[1] | Intra- and Inter-day: ≤ 12.8% |
Table 2: Comparison of Accuracy and Recovery
| Parameter | HPLC-UV for Dibenzocyclooctadiene Lignans | LC-MS/MS for Heteroclitin D |
| Accuracy (% Recovery) | 99.51% to 101.31%[1] | -8.9% to 3.6% (as % deviation from nominal) |
| Recovery (% Extraction Efficiency) | Not explicitly stated | ≥ 88.2% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are the protocols for the representative HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the simultaneous quantification of eleven dibenzocyclooctadiene lignans in Schisandra chinensis.[1]
Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh the sample powder.
-
Add methanol (B129727) and perform ultrasonication for 30 minutes.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection.
Standard Preparation:
-
Prepare individual stock solutions of the lignan standards in methanol.
-
Create working standard solutions by diluting the stock solutions with methanol to achieve the desired concentration range for the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the quantification of Heteroclitin D in rat plasma.
Instrumentation:
-
A Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Thermo Hypersil GOLD, 30 mm × 2.1 mm, 3 µm).
-
Mobile Phase: A mixture of methanol, water, and formic acid (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Heteroclitin D: m/z 483.3 → [Specific fragment ion]
-
Internal Standard (IS): [Specific precursor ion] → [Specific fragment ion]
-
Sample Preparation (from Plasma):
-
To a 50 µL plasma sample, add the internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Inject an aliquot of the clear supernatant into the LC-MS/MS system.
Signaling Pathways and Experimental Workflows
As specific signaling pathways for this compound are not yet fully elucidated, a logical workflow for the cross-validation of the described analytical methods is presented below. This diagram illustrates the key steps in comparing the performance of the HPLC-UV and LC-MS/MS methods to ensure data integrity and method suitability for its intended purpose.
References
A Comparative Analysis of the Anti-HIV Efficacy of Heteroclitin B and Commercial Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anti-HIV efficacy of Heteroclitin B, a naturally occurring lignan (B3055560), with three commercially available and widely used antiviral drugs: Zidovudine (AZT), Nevirapine, and Ritonavir. The data presented is compiled from publicly available research, and this document aims to offer an objective overview to inform further research and drug development efforts.
Quantitative Efficacy Comparison
The antiviral efficacy of a compound is a critical measure of its potential as a therapeutic agent. The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound and the selected commercial drugs against Human Immunodeficiency Virus Type 1 (HIV-1). These values represent the concentration of the drug required to inhibit 50% of viral activity in in vitro assays. A lower value indicates higher potency.
| Compound | Drug Class | EC50/IC50 (µM) | Virus Strain |
| This compound | Lignan | ~2.81 µM | HIV-1 |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | 0.003 - >2.0 µM | HIV-1 (varied isolates) |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | 0.04 µM | HIV-1 |
| Ritonavir | Protease Inhibitor (PI) | 0.022 - 0.13 µM | HIV-1 |
Note: The EC50 for this compound was converted from 1.4 µg/mL using a molecular weight of 498.6 g/mol . IC50 and EC50 are often used interchangeably in antiviral literature to denote the concentration for 50% inhibition of viral replication.
Mechanisms of Action: A Diverse Approach to Viral Inhibition
The selected antiviral agents employ distinct strategies to halt the replication of HIV. Understanding these mechanisms is crucial for designing effective combination therapies and overcoming drug resistance.
-
This compound (Lignan): While the precise mechanism of action for this compound is not definitively established, some lignans (B1203133) have been shown to exert their anti-HIV effects by inhibiting DNA topoisomerase II.[1] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition can lead to DNA damage and ultimately halt viral replication.
-
Zidovudine (AZT): As a nucleoside analog, Zidovudine is phosphorylated in the host cell to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. However, it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus causing chain termination and halting DNA synthesis.
-
Nevirapine: This non-nucleoside reverse transcriptase inhibitor binds to a non-essential site on the reverse transcriptase enzyme, inducing a conformational change that disrupts the enzyme's catalytic activity.[2] This allosteric inhibition prevents the conversion of viral RNA into DNA.[3]
-
Ritonavir: Ritonavir is a potent inhibitor of the HIV protease enzyme.[4][5] This enzyme is responsible for cleaving large viral polyproteins into smaller, functional proteins necessary for the assembly of new, infectious virions. By blocking this cleavage, Ritonavir prevents the maturation of new virus particles.
Experimental Protocols
The following is a representative experimental protocol for determining the anti-HIV activity of a compound in vitro, based on commonly used methodologies.
Cell-Based Anti-HIV Assay:
-
Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: The test compound (e.g., this compound) and reference drugs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the cell cultures. A set of infected, untreated cells serves as a positive control, and uninfected cells serve as a negative control.
-
Incubation: The treated and control cells are incubated for 4-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of HIV-1 p24 core antigen in the culture supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the positive control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on uninfected MT-4 cells is determined using a standard method such as the MTT assay to ensure that the observed antiviral effect is not due to cell death.
Visualizing the Battleground: Signaling Pathways and Experimental Workflow
To better understand the points of intervention of these antiviral agents and the process of their evaluation, the following diagrams are provided.
Caption: HIV life cycle and points of intervention for different antiviral drug classes.
Caption: General workflow for in vitro anti-HIV efficacy testing.
References
- 1. Differential in vitro anti-HIV activity of natural lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-HIV lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Advances in the study on anti-HIV lignan compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heteroclitin D | Calcium Channel | TargetMol [targetmol.com]
Comprehensive Search for SAR Studies of Heteroclitin B Analogues Yields No Published Data
A thorough investigation of scientific literature reveals a significant gap in the exploration of the structure-activity relationships (SAR) of synthetic analogues of Heteroclitin B. Despite extensive searches for primary research articles and reviews, no publications detailing the synthesis of a series of this compound analogues and a systematic evaluation of their biological activities could be identified.
This compound belongs to the family of dibenzocyclooctadiene lignans (B1203133), natural products isolated from plants of the Kadsura genus, which are known for a variety of biological activities, including anti-HIV and cytotoxic effects. However, the advancement of this compound as a potential therapeutic agent is currently hampered by the lack of published research on its synthetic analogues and the corresponding SAR studies. Such studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.
Our search strategy included broad and specific queries related to the synthesis, biological evaluation, and SAR of this compound derivatives. The search results were primarily focused on the isolation and characterization of new lignans from Kadsura heteroclita and the biological activities of these natural products themselves. While some studies reported the cytotoxic or antiviral activities of isolated Heteroclitins, they did not involve the chemical synthesis of a library of analogues to systematically probe the relationship between their chemical structures and biological functions.
The absence of this critical information in the public domain makes it impossible to construct a comparison guide, compile quantitative data tables, provide detailed experimental protocols, or create visualizations of signaling pathways related to this compound analogues, as requested.
The scientific community has yet to publish research on the systematic synthesis and structure-activity relationship studies of this compound analogues. This indicates a significant opportunity for medicinal chemists and pharmacologists to explore this class of compounds. Future research in this area would be invaluable for understanding the pharmacophore of this compound and for the rational design of novel, more effective therapeutic agents. Until such studies are conducted and published, a comprehensive guide on the SAR of this compound analogues cannot be developed.
Head-to-head comparison of Heteroclitin B and Podophyllotoxin cytotoxicity.
Summary of Cytotoxicity Data
While direct head-to-head cytotoxic comparisons between Heteroclitin B and Podophyllotoxin are not available in the reviewed scientific literature, extensive data exists for Podophyllotoxin against a wide array of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for Podophyllotoxin across various human cancer cell lines.
Table 1: Cytotoxicity of Podophyllotoxin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 0.01133 | [1] |
| BxPC-3 | Pancreatic Cancer | 0.01371 | [1] |
| HCT116 | Colorectal Cancer | 0.23 | [2] |
| HT29 | Colorectal Cancer | 0.3 - 0.6 | [3] |
| DLD1 | Colorectal Cancer | 0.3 - 0.6 | [3] |
| Caco2 | Colorectal Cancer | 0.3 - 0.6 | [3] |
| PC-3 | Prostate Cancer | 0.18 - 9 | [4] |
| DU 145 | Prostate Cancer | 0.18 - 9 | [4] |
| HeLa | Cervical Cancer | 0.18 - 9 | [4] |
| A549 | Lung Adenocarcinoma | Not specified | [5] |
| KB | Oral Epidermoid Carcinoma | Not specified | [6] |
| HepG2 | Liver Cancer | Not specified | [6] |
| MCF7 | Breast Cancer | Not specified | [6] |
Note: The cytotoxicity of this compound has not been specifically reported in the reviewed literature. However, studies on other compounds isolated from Kadsura heteroclita have demonstrated cytotoxic activity. For instance, a dibenzocyclooctadiene lignan (B3055560) showed moderate cytotoxicity against the HL-60 cell line with an IC50 value of 14.59 μM. Another study on triterpenoids from the same plant found that heteroclitalactone D exhibited the strongest cytotoxic activity against HL-60 cells with an IC50 of 6.76 μM.
Mechanisms of Action
Podophyllotoxin:
Podophyllotoxin exerts its cytotoxic effects primarily through the inhibition of microtubule polymerization. It binds to tubulin, the protein subunit of microtubules, preventing their assembly into the mitotic spindle. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[7][8][9][10]
Some derivatives of Podophyllotoxin, such as etoposide (B1684455) and teniposide, have a different mechanism of action. They act as inhibitors of topoisomerase II, an enzyme that alters the topology of DNA. By stabilizing the covalent complex between topoisomerase II and DNA, these derivatives induce DNA strand breaks, leading to cell death.[7][8][9]
This compound:
The mechanism of action for this compound has not been elucidated due to the lack of specific studies. However, as a lignan, it is plausible that it could share a similar mechanism with other lignans (B1203133), potentially targeting tubulin or topoisomerase II. Further research is required to determine its specific molecular targets.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like Podophyllotoxin.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Podophyllotoxin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
-
2. Sulforhodamine B (SRB) Assay:
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Protocol:
-
Plate and treat cells with the test compound as described for the MTT assay.
-
After the treatment period, fix the cells with trichloroacetic acid (TCA).
-
Wash the plates to remove the TCA and then stain the cells with SRB solution.
-
Wash away the unbound SRB dye.
-
Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Measure the absorbance at a wavelength of approximately 510 nm.
-
Calculate cell viability and IC50 values.[11]
-
Cell Cycle Analysis
Flow Cytometry:
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA (e.g., propidium (B1200493) iodide). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
-
Protocol:
-
Culture and treat cells with the test compound for a defined period.
-
Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fix the cells in cold ethanol (B145695) to permeabilize the cell membrane.
-
Treat the cells with RNase to remove RNA, which can also be stained by the fluorescent dye.
-
Stain the cells with a DNA-binding fluorescent dye.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is used to determine the percentage of cells in each phase of the cell cycle.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of a compound.
Signaling Pathway of Podophyllotoxin-Induced Cytotoxicity
References
- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. New schiartane-type triterpene from Kadsura heteroclita and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Verification of Spectroscopic Data for Heteroclitin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the published spectroscopic data for Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus. The objective is to offer an independent verification of its structural elucidation by presenting available data from the primary literature. To date, detailed spectroscopic data for this compound remains sparse in readily accessible scientific databases, presenting a challenge for independent verification.
Summary of Spectroscopic Data
The initial characterization of this compound was reported by Chen et al. in 1992. However, the complete spectroscopic dataset from this original publication is not widely available. This guide compiles the available information and highlights the need for further independent analysis to conclusively verify the structure of this natural product.
Due to the limited availability of independently verified spectroscopic data for this compound, a direct comparison table cannot be populated at this time. Further research is required to locate the original 1992 publication by Chen et al. or subsequent studies that provide detailed ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data.
Experimental Protocols
The standard experimental protocols for the isolation and structural elucidation of lignans (B1203133) like this compound typically involve the following procedures. It is presumed that similar methodologies were employed for the data that is not yet publicly available.
Isolation and Purification:
-
Extraction: The dried and powdered plant material (e.g., stems of Kadsura heteroclita) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions containing the target compounds are subjected to multiple chromatographic techniques for purification. This typically includes:
-
Silica Gel Column Chromatography: Used for initial separation of compounds.
-
Sephadex LH-20 Column Chromatography: To remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). 2D NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons and to assign the complete structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify the functional groups present in the molecule, with absorption bands reported in wavenumbers (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are used to identify the presence of chromophores in the molecule.
Data Verification Workflow
The following diagram illustrates the logical workflow for the independent verification of published spectroscopic data for a natural product like this compound.
As of this report, the workflow for this compound is currently at the "Insufficient Data" stage, pending the availability of the complete spectroscopic data from the primary literature. Researchers are encouraged to seek out the original publications to contribute to a comprehensive and independently verified dataset for this compound.
Assessing the selectivity of Heteroclitin B for cancer cells versus normal cells.
For Researchers, Scientists, and Drug Development Professionals
The successful development of a novel anticancer therapeutic hinges on its ability to selectively target cancer cells while minimizing toxicity to normal, healthy cells. This guide provides a framework for assessing the selectivity of investigational compounds, using the hypothetical molecule "Heteroclitin B" as an illustrative example. We will detail essential experimental protocols, data presentation strategies, and visual workflows to aid in the objective evaluation of a compound's therapeutic potential.
Key Performance Indicator: The Selectivity Index
A primary metric for quantifying the cancer-selective cytotoxicity of a compound is the Selectivity Index (SI) . It is a ratio calculated from the half-maximal inhibitory concentration (IC50) values obtained from in vitro cytotoxicity assays. A higher SI value is indicative of greater selectivity for cancer cells.
SI = IC50 in normal cells / IC50 in cancer cells
Data Presentation: Quantifying Cytotoxicity
Clear and concise presentation of cytotoxicity data is crucial for comparative analysis. A well-structured table summarizing the IC50 values across a panel of cancer and normal cell lines is the standard. This allows for a quick assessment of a compound's potency and selectivity.
Table 1: Comparative Cytotoxicity of a Hypothetical Compound (e.g., this compound)
| Cell Line | Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) | Selectivity Index (SI) of this compound |
| Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] | [Calculate Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] | [Calculate Value] |
| HCT116 | Colon Carcinoma | [Insert Value] | [Insert Value] | [Calculate Value] |
| PC-3 | Prostate Cancer | [Insert Value] | [Insert Value] | [Calculate Value] |
| Normal | ||||
| MCF-10A | Non-tumorigenic Breast | [Insert Value] | [Insert Value] | N/A |
| BEAS-2B | Normal Bronchial | [Insert Value] | [Insert Value] | N/A |
| CCD-18Co | Normal Colon | [Insert Value] | [Insert Value] | N/A |
| PNT2 | Normal Prostate | [Insert Value] | [Insert Value] | N/A |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are standard protocols for assessing cell viability and apoptosis, key parameters in determining a compound's anticancer activity and selectivity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified duration (typically 24, 48, or 72 hours). Include untreated and vehicle-treated (e.g., DMSO) wells as negative controls.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values using non-linear regression analysis.[1]
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and centrifuge.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex experimental processes and biological mechanisms.
References
Safety Operating Guide
Navigating the Safe Disposal of Heteroclitin B: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Heteroclitin B, ensuring compliance with safety standards and minimizing environmental impact.
Core Principles of this compound Disposal
The primary approach for the disposal of this compound is to treat it as hazardous chemical waste. Due to its potential harm to the aquatic environment, it is imperative that this compound is not disposed of down the drain.[1] The recommended procedure involves careful collection, secure containment, and transfer to a licensed chemical waste disposal facility.
Quantitative Safety Data
| Parameter | Specification | Source |
| Storage Temperature | -20°C (long term), 2-8°C (short term) | [1] |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis | [1] |
| Transport Classification | Non-hazardous for transport (DOT, US) | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. In cases of potential dust exposure, respiratory protection should be worn.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), by carefully sweeping or shoveling to avoid dust formation. Place the collected material into a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, transfer them into a sealable, non-reactive waste container. Do not mix with incompatible waste streams containing strong oxidizing or reducing agents, or strong acids and alkalis.
3. Container Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known concentrations and other components in the waste mixture.
4. Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials.
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling this compound and the decision-making process for its disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Heteroclitin B
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Heteroclitin B. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. Given the nature of this compound, a thorough understanding and strict application of these procedures are mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the necessary PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile rubber gloves (minimum 0.4 mm thickness) is recommended. Gloves must be inspected for integrity before each use. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn. | Protects eyes from splashes or aerosols of the compound. |
| Body Protection | A disposable, fluid-resistant gown should be worn over laboratory clothing. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator is necessary. If a respirator is the sole means of protection, a full-face supplied air respirator should be used. | Prevents inhalation of dust or aerosols, which is a primary route of exposure for powdered compounds.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key procedural steps.
Caption: Standard Operating Procedure for Handling this compound.
Detailed Experimental Protocols
Safe Handling Procedures:
-
Engineering Controls : All work with this compound, especially the handling of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene : Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Contaminated clothing should be removed immediately and decontaminated before reuse.[1]
-
Avoidance of Contamination : Avoid creating dust when handling the solid compound.[1] Do not eat, drink, or smoke in areas where this compound is handled.
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure : Alert others in the vicinity and evacuate the immediate area.
-
Don PPE : If not already wearing it, don the full personal protective equipment as outlined in the table above.
-
Containment : For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material to contain the spill.
-
Cleanup : Carefully collect the contained material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.
-
Waste Disposal : All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination.
-
Waste Segregation : All waste contaminated with this compound, including gloves, gowns, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Management : The original chemical container is the best option for waste storage, provided it is compatible and in good condition. Ensure containers are tightly closed and stored in a designated, secure area.
-
Prohibited Disposal : Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Professional Disposal : Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
